Benzyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate
Description
Benzyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate (compound 23 in ) is a bicyclo[1.1.1]pentane (BCP) derivative featuring a hydroxyl group at the 3-position and a benzyl ester at the 1-position. Its synthesis involves the oxidative cleavage of compound 22 using H₂O₂ in a THF/H₂O mixture with KH₂PO₄ as a buffer, yielding a product confirmed by HRMS ([M + H]⁺ calcd: 269.0790; found: 269.0792) . The BCP core is prized in medicinal chemistry for its bioisosteric replacement of aromatic rings, enhancing metabolic stability and reducing conformational flexibility.
Properties
Molecular Formula |
C13H14O3 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
benzyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate |
InChI |
InChI=1S/C13H14O3/c14-11(12-7-13(15,8-12)9-12)16-6-10-4-2-1-3-5-10/h1-5,15H,6-9H2 |
InChI Key |
LDPUEYRORRHEDU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)O)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Core Bicyclo[1.1.1]pentane Synthesis Strategies
The preparation of BCP derivatives universally begins with the construction of the strained bicyclic core. Two principal methods dominate contemporary synthesis:
Photochemical [2+2] Cycloaddition of [1.1.1]Propellane
The photochemical reaction between [1.1.1]propellane and diacetyl under UV irradiation (365 nm) in flow reactors enables kilogram-scale production of bicyclo[1.1.1]pentane-1,3-diketone (6 ) within 6 hours. Subsequent haloform reaction with iodine and sodium hydroxide in batch mode yields bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1 ), a pivotal intermediate for further derivatization. This method’s efficiency (85–90% yield) and scalability make it the industrial benchmark.
Radical-Mediated Strain-Release Functionalization
Recent advances utilize alkyl iodides and [1.1.1]propellane in light-driven, catalyst-free flow systems to synthesize 1-iodo-BCP derivatives. For example, irradiating propellane with methyl iodide at 450 nm produces 1-iodo-3-methyl-BCP in 92% yield. This approach bypasses traditional photoredox catalysts, enabling direct access to halogenated BCPs for downstream coupling.
Synthetic Routes to Benzyl 3-Hydroxybicyclo[1.1.1]pentane-1-carboxylate
Stepwise Esterification and Hydroxylation
Mono-Esterification of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
Selective mono-esterification of 1 is achieved via controlled coupling with benzyl alcohol using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and 4-dimethylaminopyridine (DMAP). This yields benzyl 3-carboxybicyclo[1.1.1]pentane-1-carboxylate (2 ) in 78% yield.
Hydroxylation at the Bridgehead Position
The carboxyl group at position 3 is reduced to a hydroxymethyl group using borane-tetrahydrofuran (BH₃·THF) at 0°C, followed by quenching with methanol. Subsequent oxidation with pyridinium chlorochromate (PCC) selectively generates the ketone intermediate, which undergoes Luche reduction (NaBH₄, CeCl₃) to furnish the secondary alcohol. Final purification via silica gel chromatography provides this compound in 65% overall yield.
Key Reaction Conditions:
Direct Hydroxylation of Prefunctionalized BCP Esters
An alternative route employs 1-iodo-BCP esters as substrates. Treatment with silver hydroxide (AgOH) in tetrahydrofuran (THF) at 60°C for 24 hours replaces iodine with a hydroxyl group via an Sₙ1 mechanism. For instance, benzyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate reacts with AgOH to yield the title compound in 70% yield.
Advantages:
Comparative Analysis of Synthetic Methods
| Method | Steps | Overall Yield (%) | Scalability | Key Limitations |
|---|---|---|---|---|
| Stepwise Esterification | 4 | 65 | Gram-scale | Tedious purification steps |
| Direct Hydroxylation | 2 | 70 | Kilogram | Requires prehalogenated substrate |
Functionalization and Applications
The hydroxy group in this compound serves as a handle for diverse transformations:
- Etherification: Reaction with alkyl halides (e.g., methyl iodide, K₂CO₃, DMF) produces ether derivatives for prodrug applications.
- Cross-Coupling: Mitsunobu reaction with thiols or amines enables C–S/C–N bond formation.
- Protection Strategies: Silylation (TBSCl, imidazole) stabilizes the alcohol during orthogonal functionalizations.
Chemical Reactions Analysis
Hydrolysis of the Benzyl Ester Group
The benzyl ester undergoes hydrolysis under acidic or oxidative conditions to yield 3-hydroxybicyclo[1.1.1]pentane-1-carboxylic acid. A notable protocol involves:
| Reaction Conditions | Outcome | Yield |
|---|---|---|
| HO (30%), NaHPO, THF/HO, 0°C to RT | Cleavage of the benzyl ester to carboxylic acid | 35% |
This reaction proceeds via nucleophilic attack of water on the ester carbonyl, facilitated by the electron-withdrawing BCP core. The moderate yield reflects challenges in stabilizing intermediates due to ring strain .
Catalytic Hydrogenation
The benzyl group can be removed via hydrogenation to generate 3-hydroxybicyclo[1.1.1]pentane-1-carboxylic acid:
| Catalyst | Conditions | Yield |
|---|---|---|
| Pd/C (10%) | H (1 atm), MeOH, RT, 24h | 95% |
The reaction selectively hydrogenates the benzyl C–O bond without affecting the hydroxyl group or BCP framework. High yield underscores the robustness of this method for deprotection .
Functionalization via Ring-Opening Reactions
The BCP core participates in ring-opening reactions due to its strain. For example, nucleophilic attack at the bridgehead carbon occurs with organometallic reagents:
| Reagent | Product | Key Observation |
|---|---|---|
| Grignard | Substituted bicyclo[1.1.1]pentane alcohol | Retention of BCP scaffold |
| Organozinc | Cross-coupled derivatives | Enhanced steric accessibility |
These reactions exploit the electrophilic bridgehead carbon, enabling late-stage diversification for drug discovery .
Esterification and Transesterification
The hydroxyl group undergoes esterification with acyl chlorides or anhydrides:
| Reagent | Conditions | Yield |
|---|---|---|
| Acetic anhydride | Pyridine, RT, 12h | 82% |
| Benzoyl chloride | DMAP, CHCl, 0°C | 78% |
Transesterification with alcohols under acidic or basic conditions is also feasible, enabling modular synthesis of ester derivatives.
Photochemical Reactions
The BCP scaffold participates in [2+2] cycloadditions under UV light (365 nm):
| Substrate | Conditions | Product |
|---|---|---|
| Alkenes | Flow reactor, 365 nm, hexane | Strained polycyclic adducts |
These reactions leverage the BCP’s ring strain to form complex architectures inaccessible via thermal pathways .
Oxidation of the Hydroxyl Group
The secondary alcohol can be oxidized to a ketone:
| Oxidizing Agent | Conditions | Yield |
|---|---|---|
| PCC | CHCl, RT, 6h | 65% |
| Jones reagent | Acetone, 0°C | 58% |
Oxidation is selective for the hydroxyl group, preserving the ester and BCP framework.
Suzuki–Miyaura Cross-Coupling
The benzyl ester can be functionalized via cross-coupling:
| Reagent | Catalyst | Yield |
|---|---|---|
| Arylboronic acid | Pd(PPh) | 70% |
This reaction highlights the compatibility of the BCP scaffold with transition-metal catalysis .
Scientific Research Applications
Benzyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate is a bicyclic compound featuring a central five-membered ring fused with two three-membered rings, possessing a benzyl group and a hydroxyl group attached to the bicyclo framework, along with a carboxylate moiety. It has the molecular formula and a CAS number of 2655547-51-4.
Potential Applications
This compound has potential applications in various fields. It shares structural similarities with other compounds, which can be compared based on their functional groups and biological activities. These compounds highlight the versatility of bicyclic structures in medicinal chemistry while showcasing the unique attributes of this compound that may offer distinct advantages in pharmaceutical applications.
Bicyclo[1.1.1]pentane (BCP) in Medicinal Chemistry
Bicyclic [1.1.1] pentane (BCP) is a non-classical bioisostere of the phenyl ring in drug research and development because it contains a symmetrical and rigid three-dimensional structure . It has attracted more attention due to its better pharmaceutical properties, novel structure, and the rapid development of synthetic methods .
Large-Scale Synthesis of BCP Derivatives
"In flow" photochemical addition of propellane to diacetyl allowed construction of the bicyclo[1.1.1]pentane (BCP) core on a 1 kg scale within 1 day . The haloform reaction of the formed diketone in batch afforded bicyclo[1.1.1]pentane-1,3-dicarboxylic acid in a multigram amount . Representative gram-scale transformations of the diacid were also performed to obtain various BCP-containing building blocks—alcohols, acids, amines, trifluoroborates, amino acids, etc.—for medicinal chemistry . Most medchem-relevant BCP-containing derivatives are obtained from bicyclo[1.1.1]pentane-1,3-dicarboxylic acid . A practical synthesis of it has been developed on a multigram scale . The key step was "in flow" photochemical reaction between propellane and diacetyl under irradiation with 365 nm "in flow" . The developed protocol allowed for the rapid production of ca. 1 kg of diketone during 6 h . The target diacid was subsequently synthesized on a 500 g scale by haloform reaction of the diketone in batch . Several representative multigram functionalizations of diacid into medchem-relevant BCP building blocks were also demonstrated .
BCPs as Phenyl Replacements
Mechanism of Action
The mechanism of action of Benzyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate involves its interaction with molecular targets and pathways. The compound’s rigid structure allows it to fit into specific binding sites on target molecules, thereby exerting its effects. This interaction can modulate the activity of enzymes, receptors, or other proteins involved in various biological processes .
Comparison with Similar Compounds
Comparison with Structural Analogues
Ester Group Variations
The choice of ester significantly impacts physicochemical properties:
Table 1: Ester Variants
Substituent Effects at the 3-Position
Hydroxyl vs. Hydroxymethyl
- 3-Hydroxy (target compound) : The hydroxyl group enables hydrogen bonding, influencing solubility and target interactions.
- Methyl 3-(hydroxymethyl)-BCP-1-carboxylate (): The hydroxymethyl group (-CH₂OH) increases steric bulk and may alter metabolic pathways, as seen in its use to synthesize phosphonic acid derivatives .
Halogen-Substituted Derivatives
- 3-Fluoro-BCP derivatives (): Ethyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate (MW: 158.17) exhibits enhanced electronegativity, improving stability against oxidative metabolism .
- 3-Iodo-BCP-1-carboxylic acid (): The iodine atom serves as a leaving group, enabling further functionalization via cross-coupling reactions .
Table 2: Substituent Impact
Functional Group Additions
Amides and Carbamates
- Methyl 3-((tert-butoxycarbonyl)amino)-BCP-1-carboxylate (): The Boc-protected amino group enables peptide coupling, useful in prodrug design .
- Methyl 3-{[(benzyloxy)carbonyl]amino}-BCP-1-carboxylate (): The Cbz group (MW: 275.30) offers orthogonal protection for amines .
Heterocyclic Modifications
Table 3: Functionalized Derivatives
Biological Activity
Benzyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate (CAS Number: 2655547-51-4) is a bicyclic compound that has garnered attention in medicinal chemistry due to its structural properties and potential biological activities. Bicyclo[1.1.1]pentane (BCP) derivatives are increasingly recognized as bioisosteres for traditional aromatic compounds, offering advantages in terms of metabolic stability and reduced toxicity.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a bicyclic structure that enhances its rigidity and steric properties, making it a promising candidate for drug development.
Anticancer Properties
Recent studies have highlighted the potential of BCP derivatives, including this compound, as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme linked to immune evasion in tumors. Research indicates that modifications to the BCP structure can enhance potency while improving pharmacokinetic profiles compared to traditional compounds .
Case Study: IDO1 Inhibition
In a study focused on the design of IDO1 inhibitors, it was found that BCP derivatives exhibited significant inhibition of IDO1 activity, which is crucial for tumor growth and metastasis. The introduction of the bicyclic structure mitigated metabolic instability commonly seen with phenyl-based compounds, thus enhancing their therapeutic potential .
Antimicrobial Activity
BCP-containing peptides have shown improved antimicrobial activity compared to their non-modified counterparts. The incorporation of this compound into peptide structures has been associated with enhanced efficacy against various bacterial strains, suggesting its utility in developing new antimicrobial agents .
Synthesis and Modifications
The synthesis of this compound has been achieved through several methodologies, including photochemical reactions and radical addition techniques that allow for functionalization under mild conditions . These synthetic approaches facilitate the exploration of structure-activity relationships (SAR) essential for optimizing biological activity.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| CAS Number | 2655547-51-4 |
| Anticancer Activity | IDO1 inhibition |
| Antimicrobial Activity | Enhanced against bacteria |
| Synthetic Methods | Photochemical reactions |
Q & A
Q. What are the common synthetic routes for preparing benzyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate and its derivatives?
The compound can be synthesized via photochemical methods using [1.1.1]propellane precursors, followed by functionalization of the bicyclo[1.1.1]pentane (BCP) scaffold. For example, methyl 3-(hydroxymethyl)-BCP derivatives are synthesized by treating precursors with bromine and triphenylphosphine, followed by Arbuzov reactions and reductions to yield intermediates like aldehydes, which are further modified . Benzyl ester formation typically involves coupling hydroxy-BCP intermediates with benzyl halides under basic conditions.
Q. How is the structure of this compound validated experimentally?
Nuclear magnetic resonance (NMR) spectroscopy, particularly -NMR, is critical for confirming the BCP scaffold and substituent positions. For example, methyl 3-(3-hydroxypenta-1,4-diyn-3-yl)-BCP derivatives show distinct -NMR signals at ~50–70 ppm for bridgehead carbons and ~170 ppm for ester carbonyl groups . X-ray crystallography may also resolve stereochemical ambiguities in crystalline derivatives.
Q. What precautions are necessary for handling and storing this compound in laboratory settings?
The compound should be stored at 2–8°C under inert atmospheres (e.g., nitrogen) to prevent degradation. Personal protective equipment (PPE), including gloves, lab coats, and eye protection, is mandatory due to risks of skin/eye irritation and respiratory toxicity. Avoid dust formation and ensure proper ventilation during synthesis .
Q. How can researchers purify this compound after synthesis?
Column chromatography using silica gel with gradients of ethyl acetate/hexane is standard for isolating BCP derivatives. High-performance liquid chromatography (HPLC) with chiral columns may resolve enantiomers in advanced applications .
Advanced Research Questions
Q. What strategies enable enantioselective synthesis of chiral BCP derivatives, and how is stereochemical purity assessed?
Enantioselective synthesis often employs chiral resolution or asymmetric catalysis. For example, Strecker reactions with chiral auxiliaries or enzymes can yield enantiopure BCP-α-amino acids. Chiral HPLC or polarimetry validates enantiomeric excess, while -NMR with chiral shift reagents provides supplementary data .
Q. How can computational modeling optimize reaction conditions for BCP functionalization?
Density functional theory (DFT) calculations predict regioselectivity and transition-state energies for reactions like bromination or esterification. For instance, modeling the BCP scaffold’s strain energy (~70 kcal/mol) helps identify stable intermediates during photochemical synthesis .
Q. What are the challenges in introducing sterically demanding substituents to the BCP core, and how can they be mitigated?
The BCP bridgehead’s high steric hindrance limits access to certain positions. Strategies include using bulky protecting groups (e.g., tert-butoxycarbonyl, Boc) or low-temperature reactions to stabilize intermediates. For example, methyl 3-(iodomethyl)-BCP derivatives are synthesized via controlled radical halogenation .
Q. How does the BCP scaffold enhance pharmacokinetic properties in drug design compared to traditional aromatic rings?
BCPs serve as bioisosteres for tert-butyl or aryl groups, improving metabolic stability and solubility. For instance, BCP-containing amino acids exhibit reduced conformational flexibility, enhancing target binding affinity. In vitro assays (e.g., microsomal stability tests) and LogP measurements quantify these advantages .
Q. What analytical techniques resolve contradictions in spectral data for structurally similar BCP derivatives?
Conflicting NMR or mass spectrometry data may arise from diastereomers or impurities. Advanced techniques like 2D NMR (e.g., HSQC, NOESY) and high-resolution mass spectrometry (HRMS) differentiate isomers. For example, NOESY correlations distinguish axial vs. equatorial substituents in BCPs .
Q. How can BCP derivatives be incorporated into complex molecules like peptides or polymers?
Solid-phase peptide synthesis (SPPS) with BCP-containing amino acids (e.g., BCP-glycine derivatives) enables backbone rigidification. For polymers, ring-opening metathesis polymerization (ROMP) of strained BCP monomers generates materials with tunable thermal properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
